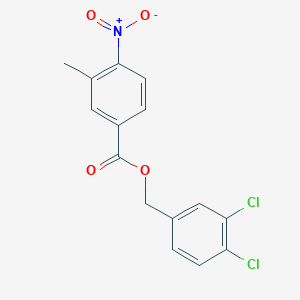
N-(2,5-dimethylphenyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-2-phenylacetamide, also known as DPA, is a synthetic compound that has been widely used in scientific research for its various properties. This compound belongs to the class of acetamides and has a molecular weight of 277.37 g/mol. DPA has been synthesized using various methods, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-2-phenylacetamide has been widely used in scientific research for its various properties. It has been used as a ligand in the synthesis of metal complexes for catalytic applications. This compound has also been used as a chelating agent for the removal of heavy metals from wastewater. In addition, this compound has been used as a fluorescent probe for the detection of amino acids and proteins in biological samples.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethylphenyl)-2-phenylacetamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. Prostaglandins and leukotrienes are involved in various physiological processes such as inflammation, fever, and pain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties. This compound has also been shown to have antioxidant properties and may have a protective effect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,5-dimethylphenyl)-2-phenylacetamide in lab experiments is its low toxicity. This compound has been shown to have low toxicity in animal studies, making it a safe compound to use in lab experiments. However, one limitation of using this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the use of N-(2,5-dimethylphenyl)-2-phenylacetamide in scientific research. One direction is the development of new metal complexes using this compound as a ligand for catalytic applications. Another direction is the use of this compound as a fluorescent probe for the detection of other biomolecules in biological samples. Additionally, the development of new synthesis methods for this compound may lead to the discovery of new properties and applications for this compound.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research for its various properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the discovery of new properties and applications, making it a valuable tool in scientific research.
Méthodes De Synthèse
The synthesis of N-(2,5-dimethylphenyl)-2-phenylacetamide can be achieved using various methods. One of the most commonly used methods is the Friedel-Crafts acylation reaction. This method involves the reaction of 2,5-dimethylaniline with phenylacetyl chloride in the presence of aluminum chloride as a catalyst. The resulting product is then purified using recrystallization techniques.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-12-8-9-13(2)15(10-12)17-16(18)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNUEMBDOSHBQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl [7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5728995.png)

![2,6-dimethoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5729008.png)
![N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5729020.png)

![3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5729035.png)
![2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5729042.png)
![N-isopropyl-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5729050.png)

![methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5729077.png)


